(2-Bromo-4,6-dimethoxyphenyl)methanamine
Description
(2-Bromo-4,6-dimethoxyphenyl)methanamine is a brominated aromatic amine derivative characterized by a methanamine group (-CH2NH2) attached to a phenyl ring substituted with bromine at the 2-position and methoxy groups at the 4- and 6-positions. This compound belongs to the class of substituted benzylamines, which are pivotal in pharmaceutical and materials science research due to their structural versatility.
The molecular formula of (2-Bromo-4,6-dimethoxyphenyl)methanamine can be inferred as C9H12BrNO2, with an approximate molecular weight of 246.1 g/mol (calculated from analogous structures in and ). Its reactivity is influenced by electron-donating methoxy groups and the electron-withdrawing bromine atom, which may enhance stability or direct further functionalization.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
(2-bromo-4,6-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4H,5,11H2,1-2H3 |
InChI Key |
ARYSKUJQTQNVMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromo-4,6-dimethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of 2-bromo-4,6-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method yields the desired amine compound with high purity.
Industrial Production Methods
Industrial production of (2-Bromo-4,6-dimethoxyphenyl)methanamine typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,6-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(2-Bromo-4,6-dimethoxyphenyl)methanamine has several applications in scientific research:
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2-Bromo-4,6-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets. In the context of its anti-HIV activity, the compound acts as an amine nucleophile, reacting with viral proteins and inhibiting their function . This interaction disrupts the viral replication process, thereby reducing the viral load in infected cells.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects: Methoxy vs. In contrast, fluorinated analogs (e.g., –10) exhibit higher electronegativity, altering solubility and metabolic stability . Positional Isomerism: The placement of bromine and methoxy groups significantly impacts biological activity. For example, 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine () shares a bromine position with the target compound but features an ethanamine chain, which is critical in serotonergic activity .
Safety and Handling :
- (2,4,6-Trimethoxyphenyl)methanamine () requires stringent safety protocols (gloves, respiratory protection) due to hazards like skin irritation (H315) and acute toxicity (H302). Brominated analogs, including the target compound, likely share similar risks, though fluorinated variants may pose additional inhalation hazards .
Applications: The trimethoxy derivative is used in neurotransmitter research, while brominated phenethylamines (e.g., 2C-B) are studied for psychoactive properties . The target compound’s lack of ethanamine side chain may limit its direct psychoactivity but enhance utility in non-pharmaceutical applications (e.g., ligand synthesis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
